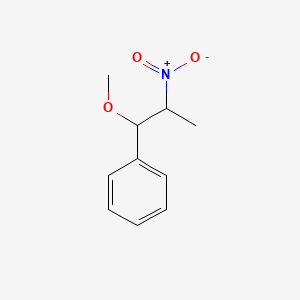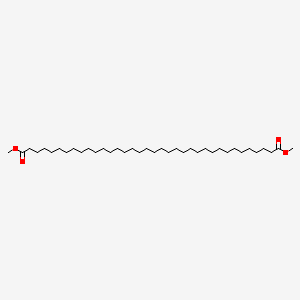
Dotriacontyl hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dotriacontyl hexadecanoate is a long-chain ester compound formed from the esterification of dotriacontanol (a 32-carbon alcohol) and hexadecanoic acid (palmitic acid, a 16-carbon fatty acid). This compound is a significant component of natural waxes, including beeswax, and is known for its hydrophobic properties and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dotriacontyl hexadecanoate can be synthesized through the esterification reaction between dotriacontanol and hexadecanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process, thus driving the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Techniques such as high-temperature gas chromatography can be employed to monitor the reaction progress and ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Dotriacontyl hexadecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves breaking the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of dotriacontanol and hexadecanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a different ester and alcohol .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Transesterification: Alcohol, acid or base catalyst, heat.
Major Products:
Hydrolysis: Dotriacontanol and hexadecanoic acid.
Transesterification: New ester and alcohol depending on the reactants used.
Applications De Recherche Scientifique
Dotriacontyl hexadecanoate has various applications in scientific research and industry:
Chemistry: Used as a standard in chromatographic analysis to study the composition of natural waxes and lipids.
Biology: Investigated for its role in the structure and function of biological membranes and natural waxes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and stability.
Mécanisme D'action
The mechanism of action of dotriacontyl hexadecanoate is primarily related to its hydrophobic properties. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chains provide stability and resistance to oxidation, making it an effective protective agent in various applications .
Comparaison Avec Des Composés Similaires
Triacontyl hexadecanoate: An ester of triacontanol (a 30-carbon alcohol) and hexadecanoic acid.
Hexacosyl hexadecanoate: An ester of hexacosanol (a 26-carbon alcohol) and hexadecanoic acid.
Comparison: Dotriacontyl hexadecanoate is unique due to its longer carbon chain, which provides enhanced hydrophobicity and stability compared to shorter-chain esters. This makes it particularly useful in applications requiring long-lasting protective coatings and stable emulsions .
Propriétés
Numéro CAS |
80252-38-6 |
|---|---|
Formule moléculaire |
C48H96O2 |
Poids moléculaire |
705.3 g/mol |
Nom IUPAC |
dotriacontyl hexadecanoate |
InChI |
InChI=1S/C48H96O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-35-37-39-41-43-45-47-50-48(49)46-44-42-40-38-36-34-16-14-12-10-8-6-4-2/h3-47H2,1-2H3 |
Clé InChI |
FMGHDGZLCHHZKR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



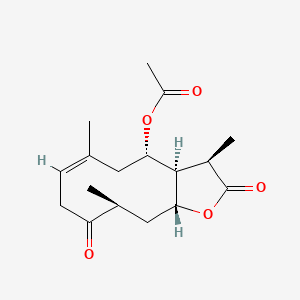
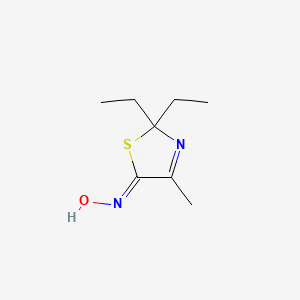
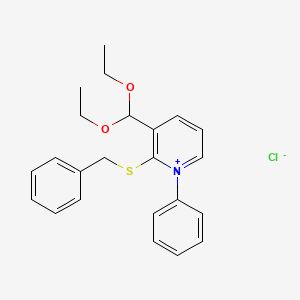
![N-(2-Hydroxyethyl)-N'-[1-(4-octylphenyl)ethyl]thiourea](/img/structure/B14433145.png)

![2-[(E)-(3-Oxo-1,3-diphenylpropylidene)amino]ethane-1-sulfonic acid](/img/structure/B14433155.png)

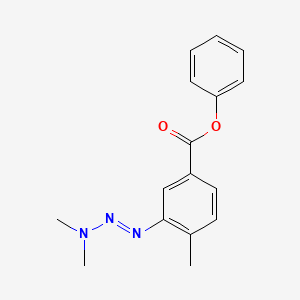
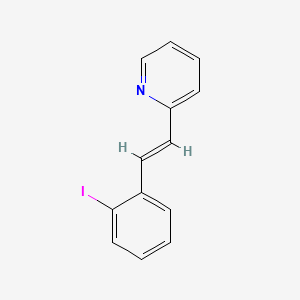
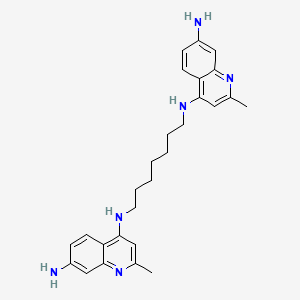
![Spiro[11.12]tetracosan-13-ol](/img/structure/B14433172.png)
